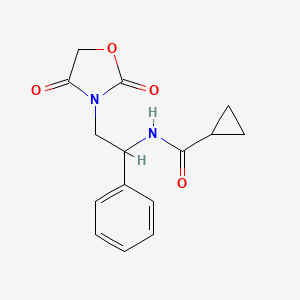

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide

Descripción

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring a 2,4-dioxooxazolidin-3-yl moiety and a phenylethyl chain. The cyclopropane ring confers structural rigidity, while the oxazolidinone group is associated with diverse biological activities, including antimicrobial and neuroactive properties.

Propiedades

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c18-13-9-21-15(20)17(13)8-12(10-4-2-1-3-5-10)16-14(19)11-6-7-11/h1-5,11-12H,6-9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDKMYNINDLINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common route includes the formation of the oxazolidine ring through the reaction of an amino acid derivative with a carbonyl compound. The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, and the cyclopropane ring is formed through a Simmons-Smith reaction using diiodomethane and zinc-copper couple.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the phenylethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s binding affinity to its targets, while the cyclopropane ring provides structural rigidity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous cyclopropanecarboxamides from the evidence, focusing on substituents, synthesis, and biological relevance.

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

- Structure: Contains a 4-methoxyphenoxy group and diethyl carboxamide substituents.

- Synthesis: Prepared via Procedure B using N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide and 4-methoxyphenol, yielding 78% with a diastereomer ratio of 23:1 .

- Key Differences: Lacks the oxazolidinone ring, which is replaced by a methoxyphenoxy group. The diethyl carboxamide substituents may enhance lipophilicity compared to the target compound’s unsubstituted carboxamide.

- Implications: The methoxyphenoxy group could confer antioxidant or receptor-binding properties distinct from the target’s oxazolidinone-mediated activities.

N-(Thiazol-2-yl)cyclopropanecarboxamide

- Structure: Features a thiazole ring instead of oxazolidinone.

- Synthesis : Crystallographic studies highlight planar geometry, with fungicidal activity reported .

- Implications: The thiazole moiety is linked to antifungal activity, suggesting the target compound’s oxazolidinone could shift biological targets toward antibacterial or neurological applications.

Cypromid (3’,4’-Dichlorocyclopropanecarboxyanilide)

- Structure : A dichlorinated anilide derivative of cyclopropanecarboxamide.

- Application : Used as a herbicide, indicating agrochemical utility .

- Key Differences: Chlorine atoms increase electrophilicity and soil persistence, contrasting with the target compound’s polar oxazolidinone group.

- Implications : Substituent electronegativity critically determines application scope—pharmaceutical vs. pesticidal.

(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide

- Structure : A highly functionalized derivative with difluorobenzo-dioxole and indole groups.

- Synthesis : Patent literature emphasizes multi-step functionalization of the cyclopropane core .

- Key Differences :

- Bulky aromatic and hydroxylated substituents suggest CNS or kinase-targeting applications, diverging from the target’s simpler phenylethyl chain.

- Implications : Steric bulk may reduce bioavailability compared to the target compound’s streamlined structure.

Structural and Functional Analysis Table

Research Implications and Gaps

- Synthetic Efficiency: The target compound’s oxazolidinone group may require specialized oxidation steps, contrasting with the straightforward coupling in .

- Biological Activity: Oxazolidinones are known for antibacterial activity (e.g., linezolid), but and highlight fungicidal/herbicidal roles for thiazole and chlorinated analogs. The target’s phenylethyl chain could modulate CNS penetration, akin to ’s indole derivative .

- Structural Optimization: Balancing rigidity (cyclopropane) and polarity (oxazolidinone) is critical for bioavailability—lessons from bulky analogs in suggest steric hindrance risks .

Actividad Biológica

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. The following sections will explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structural framework consisting of an oxazolidinone moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the oxazolidinone ring and subsequent modifications to introduce the cyclopropanecarboxamide group.

Antiviral Activity

Recent studies have indicated that derivatives related to oxazolidinones exhibit antiviral properties. For instance, compounds containing oxadiazole derivatives have shown effectiveness against viruses such as Zika and dengue, suggesting that similar structural motifs in this compound could impart antiviral activity. These findings underscore the relevance of structure-activity relationships (SAR) in developing antiviral agents .

Anti-inflammatory Properties

The anti-inflammatory potential of compounds with similar structures has been documented in various studies. Molecular docking studies indicate that oxazolidinone derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition is often quantified through binding affinity measurements and subsequent biological assays .

Case Study 1: Antiviral Screening

In a phenotypic screening study, several oxadiazole derivatives were synthesized and tested for their antiviral efficacy against Zika virus. Among these derivatives, specific substitutions on the oxazolidinone scaffold were found to enhance antiviral activity significantly. This suggests that modifications to the N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl) structure could yield compounds with improved efficacy against viral pathogens .

Case Study 2: Inhibition of COX Enzymes

A study involving molecular modeling and docking simulations revealed that oxazolidinone derivatives exhibit favorable interactions with the active site of COX-2. Compounds were evaluated for their binding energy and stability compared to known inhibitors like celecoxib. The results indicated that certain modifications could enhance anti-inflammatory activity while maintaining low toxicity profiles .

Data Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 300.35 g/mol | Synthesis Data |

| Binding Affinity (COX-2) | -9.5 kcal/mol | Molecular Docking |

| Antiviral IC50 (Zika) | 15 µM | Antiviral Study |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.